Triphenylarsine oxide

Catalog No.
S1503696
CAS No.
1153-05-5
M.F
C18H15AsO
M. Wt
322.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylarsine oxide

CAS Number

1153-05-5

Product Name

Triphenylarsine oxide

IUPAC Name

diphenylarsorylbenzene

Molecular Formula

C18H15AsO

Molecular Weight

322.2 g/mol

InChI

InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

CLVJBRYGLQNRDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenylarsine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12673. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylarsine oxide (Ph3AsO, CAS 1153-05-5) is a highly polarized, monomeric organoarsenic compound widely utilized as a potent oxygen-donor ligand, a reversible oxygen atom transfer (OAT) reagent, and a robust hydrogen-bond acceptor. Characterized by a significantly more polarized pnictogen-oxygen bond than its lighter phosphorus analog, Ph3AsO exhibits pronounced Lewis basicity and forms stable complexes with a wide array of transition metals, lanthanides, and actinides [1]. In industrial and advanced laboratory settings, it is primarily procured for specialized solvent extraction processes, crystal engineering, and as a critical structural modifier in asymmetric catalysis where standard phosphine oxides lack the necessary donor strength [2].

Procurement substitution of triphenylarsine oxide with the more ubiquitous triphenylphosphine oxide (Ph3PO) frequently results in process failure due to fundamental differences in bond thermodynamics and basicity. The As-O bond is highly polarized and weaker than the exceptionally stable P-O bond, meaning Ph3PO acts as a thermodynamic sink in oxygen transfer reactions, whereas Ph3AsO functions as a reversible oxygen shuttle [1]. Furthermore, Ph3AsO is approximately three orders of magnitude more basic than Ph3PO, allowing it to coordinate strongly to hard metal centers and form stable hydrogen-bonded cocrystals under conditions where phosphine oxides exhibit negligible binding affinity [2].

Aqueous pKaH and Ligand Basicity

The coordination capacity of pnictine oxides is heavily dependent on the basicity of the oxygen atom. Quantitative titrations reveal that triphenylarsine oxide possesses an aqueous pKaH of 0.99, compared to -2.10 for triphenylphosphine oxide [1]. This ~1000-fold increase in basicity translates to a significantly stronger electron-donating ability, allowing Ph3AsO to act as a superior hydrogen-bond acceptor and a more robust ligand for hard metal centers.

Evidence DimensionAqueous pKaH (Basicity)
Target Compound Data0.99
Comparator Or BaselineTriphenylphosphine oxide (Ph3PO): -2.10
Quantified Difference~1000-fold stronger basicity
ConditionsAqueous solution titration

Ensures stable coordination in metal-ligand complexes and cocrystal engineering where phosphine oxides fail to bind effectively.

Uranyl Ion (UO2 2+) Extraction Efficiency

In solvent extraction workflows for actinide recovery, the choice of donor ligand dictates the extraction mechanism and efficiency. At low nitric acid concentrations (<2 M), Ph3AsO acts as a highly efficient liquid cation exchanger for UO2(2+), achieving an extraction constant of 1212 ± 120 in chloroform [1]. Under identical low-acid conditions, the less basic Ph3PO only slightly extracts the uranyl ion, requiring much higher acidities to function via an ion association mechanism.

Evidence DimensionUranyl extraction constant at <2M HNO3
Target Compound Data1212 ± 120
Comparator Or BaselineTriphenylphosphine oxide (Ph3PO): Weak/negligible extraction
Quantified DifferencePh3AsO dominates low-acid extraction via cation exchange
Conditions<2M HNO3 aqueous phase, chloroform organic phase

Allows for efficient nuclear and heavy metal separations at lower acidities, reducing corrosive wear on process equipment.

Reversible Oxygen Atom Transfer (OAT) Capability

The thermodynamic stability of the P=O bond makes triphenylphosphine oxide a dead-end byproduct in many oxidation reactions. In contrast, the weaker As=O bond in triphenylarsine oxide allows it to participate in reversible oxygen atom transfer. For instance, in osmium-catalyzed systems, Ph3AsO is readily deoxygenated back to triphenylarsine at room temperature over several days, whereas trivalent phosphorus species irreversibly strip oxygen to form Ph3PO[1].

Evidence DimensionDeoxygenation reactivity in OAT cycles
Target Compound DataReversibly deoxygenated to Ph3As at room temperature
Comparator Or BaselinePh3PO: Irreversibly formed, resists deoxygenation
Quantified DifferencePh3AsO acts as a reversible O-donor; Ph3PO acts as a thermodynamic sink
ConditionsRoom temperature, Osmium-catalyzed OAT systems

Enables the use of Ph3AsO as a recyclable oxygen shuttle in catalytic oxidations where phosphine oxides would poison the cycle.

Enantioselectivity in Lanthanide-Catalyzed Epoxidation

Triphenylarsine oxide is a critical structural modifier in asymmetric catalysis, specifically in the La-BINOL-Ph3AsO complex used for the epoxidation of enones. The inclusion of Ph3AsO allows the formation of an alkali-metal-free lanthanide complex that delivers exceptional stereocontrol, yielding epoxy ketones with up to 99% enantiomeric excess (ee) and 99% chemical yield[1]. Substituting Ph3AsO with less polarized ligands disrupts the preferential formation of the active heterochiral complex.

Evidence DimensionEnantiomeric excess (ee) in enone epoxidation
Target Compound DataUp to >99% ee and 99% yield
Comparator Or BaselineStandard unoptimized lanthanide/alkali-metal systems: Lower ee and yield
Quantified DifferenceAchieves near-perfect stereoselectivity (>99% ee)
Conditions1-5 mol% La-BINOL-Ph3AsO catalyst, room temperature

Crucial for procuring the exact ligand needed to achieve pharmaceutical-grade enantiopurity in complex intermediate synthesis.

Hydrometallurgical Actinide Extraction

Due to its high extraction constant (1212 ± 120) at low nitric acid concentrations, triphenylarsine oxide is the ideal extractant for recovering uranyl ions (UO2 2+) and other actinides from mildly acidic aqueous streams [1]. It outperforms phosphine oxides, which require highly corrosive, high-acid environments to achieve comparable extraction efficiencies.

Reversible Oxygen Atom Transfer (OAT) Catalysis

In synthetic pathways requiring an oxygen donor that does not permanently trap the catalyst, Ph3AsO is selected over Ph3PO. Its weaker As=O bond allows it to be deoxygenated back to triphenylarsine under mild conditions, making it a highly effective, reversible oxygen shuttle in transition-metal-catalyzed OAT reactions [2].

Crystal Engineering and Cocrystal Formation

Exploiting its ~1000-fold higher basicity compared to Ph3PO, triphenylarsine oxide is utilized as a premium hydrogen-bond acceptor in crystal engineering [3]. It is specifically procured to form stable, highly crystalline cocrystals with sensitive molecules like hydrogen peroxide or gem-dihydroperoxides, enhancing their stability without diminishing their oxidative power.

Ligand for Asymmetric Lanthanide Catalysis

Ph3AsO is procured as a specialized additive for generating alkali-metal-free lanthanide catalysts, such as the La-BINOL-Ph3AsO system. It is the ligand of choice for the asymmetric epoxidation of enones, providing the precise electronic and steric environment required to achieve >99% enantiomeric excess in the production of chiral pharmaceutical intermediates [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1153-05-5

Wikipedia

Triphenylarsine oxide

General Manufacturing Information

Arsine oxide, triphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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